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  • Product: 2-Amino-5-methylhexan-3-ol
  • CAS: 859770-75-5

Core Science & Biosynthesis

Foundational

Stereoselective Synthesis of 2-Amino-5-methylhexan-3-ol Enantiomers: A Guide for Researchers

An In-depth Technical Guide for Drug Development Professionals Executive Summary The vicinal amino alcohol motif is a cornerstone of medicinal chemistry, appearing in numerous natural products and pharmaceutical agents....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The vicinal amino alcohol motif is a cornerstone of medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. 2-Amino-5-methylhexan-3-ol, a chiral β-amino alcohol derived from the amino acid L-leucine, possesses two stereogenic centers, giving rise to four possible stereoisomers. The precise control over the absolute and relative stereochemistry at the C2 and C3 positions is critical, as different stereoisomers often exhibit markedly different pharmacological activities and toxicological profiles. This technical guide provides an in-depth analysis of the primary strategies for the stereoselective synthesis of the enantiomers of 2-amino-5-methylhexan-3-ol, designed for researchers and scientists in drug development. We will explore substrate-controlled, auxiliary-controlled, and catalyst-controlled methodologies, explaining the causality behind experimental choices and providing field-proven insights to ensure scientific integrity and reproducibility.

Introduction: The Significance of Stereoisomeric Purity

β-Amino alcohols are versatile chiral building blocks and key pharmacophores.[1][2] Their ability to form hydrogen bonds and chelate to metal ions makes them crucial components in enzyme inhibitors, receptor agonists/antagonists, and chiral catalysts. The specific molecule of interest, 2-amino-5-methylhexan-3-ol, contains an isobutyl group characteristic of leucine, which can play a significant role in hydrophobic interactions within biological targets.

The challenge in synthesizing a specific stereoisomer of this compound lies in controlling the formation of two adjacent chiral centers. The four possible stereoisomers are (2S,3S), (2R,3R), (2S,3R), and (2R,3S). An effective synthesis must be highly diastereoselective (controlling the relative stereochemistry, syn vs. anti) and enantioselective (controlling the absolute stereochemistry, R vs. S). This guide focuses on robust methods to achieve this control.

Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis of the target molecule reveals several key bond disconnections that form the basis of the most effective synthetic strategies. The primary approaches focus on the stereocontrolled formation of the C3-hydroxyl group via the reduction of a prochiral ketone.

Caption: Retrosynthetic analysis of 2-Amino-5-methylhexan-3-ol.

The most prevalent and versatile strategy involves the asymmetric reduction of an N-protected α-amino ketone, 2-amino-5-methylhexan-3-one. This approach consolidates the stereochemical challenge into a single, well-studied transformation.

Catalyst-Controlled Synthesis: Asymmetric Reduction of α-Amino Ketones

The asymmetric reduction of prochiral ketones is one of the most powerful methods for synthesizing enantioenriched secondary alcohols.[3] For α-amino ketones, this method allows for the generation of the C3 hydroxyl stereocenter with high fidelity, often influenced by the existing (or temporarily installed) stereochemistry at C2.[4]

The Precursor: Synthesis of 2-Amino-5-methylhexan-3-one

The synthesis of the requisite α-amino ketone precursor typically starts from an L-leucine derivative. A common route involves the conversion of N-protected L-leucine to a Weinreb amide, followed by reaction with a methyl organometallic reagent (e.g., MeMgBr or MeLi) to prevent over-addition. The choice of the nitrogen protecting group (PG) is critical; it must be stable to the organometallic addition and must influence the subsequent reduction step favorably. Common protecting groups include Benzyl (Bn), Boc (tert-butyloxycarbonyl), and Cbz (benzyloxycarbonyl).

Diastereoselective Reduction: Chelation vs. Non-Chelation Control

The stereochemical outcome of the ketone reduction is governed by the interplay between the reducing agent, the solvent, and the substrate's protecting groups. Two dominant models explain the observed selectivity:

  • Chelation Control: In the presence of a Lewis acidic metal hydride (e.g., Zn(BH₄)₂) or reagents like Red-Al, the carbonyl oxygen and the nitrogen of the protecting group can form a rigid five-membered chelate with the metal.[5] The hydride is then delivered to the less sterically hindered face of the carbonyl, leading to the syn diastereomer. This pathway is favored by protecting groups capable of chelation (e.g., N-monoprotected amines) and in non-coordinating solvents like toluene or CH₂Cl₂.[5]

  • Non-Chelation Control (Felkin-Anh Model): With bulky, non-chelating reducing agents (e.g., L-Selectride®) or when the nitrogen protecting group is bulky and non-coordinating (e.g., a di-benzyl or Boc group), the reaction proceeds via an open-chain transition state. To minimize steric interactions, the largest group on the α-carbon (the protected amino group) orients anti-periplanar to the incoming nucleophile. This typically leads to the formation of the anti diastereomer.

Caption: Competing transition state models for ketone reduction.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful method that can achieve dynamic kinetic resolution (DKR) of α-amino ketones.[4] In this process, the starting ketone, which may racemize under the basic reaction conditions, is reduced enantioselectively to a single major stereoisomer. Ruthenium catalysts bearing chiral diamine ligands (e.g., Ts-DPEN) are highly effective for this transformation, using formic acid or isopropanol as the hydride source. The choice of the nitrogen protecting group is crucial and must be matched to the catalyst system to achieve high diastereoselectivity and enantiomeric excess.[4]

Chiral Auxiliary-Controlled Synthesis

An alternative to catalyst control is the use of a chiral auxiliary—a chiral molecule that is temporarily incorporated into the substrate to direct a stereoselective reaction.[2][6][7] After the desired stereocenter is set, the auxiliary is removed.

Ellman's Sulfinamide Chemistry

The use of tert-butanesulfinamide, developed by Ellman, is a highly reliable method for the asymmetric synthesis of amines and their derivatives.[8] Condensation of (R)- or (S)-tert-butanesulfinamide with 5-methylhexan-2-one yields a chiral sulfinyl imine. Diastereoselective addition of a nucleophile to the C=N bond is directed by the chiral sulfinyl group. Subsequent reduction of the ketone and removal of the auxiliary provides the desired amino alcohol. This method offers excellent stereocontrol and is widely applicable.

Experimental Section: Protocol for Asymmetric Transfer Hydrogenation

This protocol describes the synthesis of (2S,3R)-2-(boc-amino)-5-methylhexan-3-ol via dynamic kinetic resolution, a method known for its high selectivity and operational simplicity.[4]

Step 1: Synthesis of N-Boc-2-amino-5-methylhexan-3-one (Prochiral Substrate)

  • To a solution of N-Boc-L-leucine (1.0 eq) in dry THF at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as HATU (1.1 eq).

  • Slowly add a base, such as diisopropylethylamine (DIPEA) (2.5 eq), and stir the reaction at room temperature for 12 hours.

  • Perform an aqueous workup, extract with ethyl acetate, and purify the resulting Weinreb amide by column chromatography.

  • Dissolve the purified Weinreb amide in dry THF and cool to 0 °C. Add methylmagnesium bromide (1.5 eq, 3.0 M in ether) dropwise.

  • Stir for 2 hours at 0 °C, then quench carefully with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, dry over Na₂SO₄, and purify by silica gel chromatography to yield the title ketone.

Step 2: Asymmetric Transfer Hydrogenation

  • In a dry Schlenk flask under an inert atmosphere (Argon), dissolve the N-Boc-2-amino-5-methylhexan-3-one (1.0 eq) in degassed isopropanol.

  • Add the catalyst, (R,R)-Ts-DPEN Ru(II) complex (0.01 eq).

  • Add a solution of potassium tert-butoxide (0.05 eq) in isopropanol. The base is crucial for both the transfer hydrogenation cycle and the in-situ racemization of the substrate.

  • Heat the mixture to 80 °C and stir for 24 hours.

  • Cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by column chromatography (Hexane:Ethyl Acetate gradient) to afford (2S,3R)-2-(boc-amino)-5-methylhexan-3-ol.

  • Validation: Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

ATH_Workflow Start N-Boc-L-Leucine Weinreb Weinreb Amide Formation (HATU, DIPEA) Start->Weinreb Ketone N-Boc-α-Amino Ketone (MeMgBr) Weinreb->Ketone ATH Asymmetric Transfer Hydrogenation ((R,R)-TsDPEN-Ru, i-PrOH, t-BuOK) Ketone->ATH Product (2S,3R)-2-Amino-5-methylhexan-3-ol (after deprotection) ATH->Product Analysis Stereochemical Analysis (NMR for d.r., Chiral HPLC for e.e.) Product->Analysis

Caption: Experimental workflow for ATH synthesis.

Data Summary: Comparison of Synthetic Routes

Strategy Key Reagent/Catalyst Typical d.r. Typical e.e. Yield Advantages/Disadvantages
Chelation-Controlled Reduction Zn(BH₄)₂, Red-Al>95:5 (syn)>98% (substrate control)GoodPredictable for syn products; requires stoichiometric metal reagents.[5]
Non-Chelation Reduction L-Selectride®>95:5 (anti)>98% (substrate control)GoodPredictable for anti products; requires cryogenic temperatures.
Asymmetric Transfer Hydrogenation (R,R)- or (S,S)-TsDPEN-Ru>95:5>99%ExcellentCatalytic, high efficiency, dynamic kinetic resolution possible.[4]
Chiral Auxiliary (Sulfinamide) (R)- or (S)-tert-butanesulfinamide>98:2>98%GoodBroad substrate scope, highly reliable; requires auxiliary attachment/removal steps.[8]

Conclusion and Future Outlook

The stereoselective synthesis of 2-amino-5-methylhexan-3-ol enantiomers is a well-addressed challenge in modern organic chemistry, with several robust and high-yielding strategies available to researchers. Catalyst-controlled methods, particularly asymmetric transfer hydrogenation, represent the state-of-the-art, offering high atom economy, excellent stereocontrol, and operational simplicity. The choice of strategy ultimately depends on the desired stereoisomer, available starting materials, and scalability requirements. Future research will likely focus on developing even more efficient and sustainable catalytic systems, potentially leveraging biocatalysis or electrocatalysis to further streamline these critical synthetic pathways.[1]

References

  • Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. PubMed. Available at: [Link]

  • Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. Journal of the American Chemical Society. Available at: [Link]

  • An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols. ResearchGate. Available at: [Link]

  • Enantioselective Reduction of Ketones. Organic Reactions. Available at: [Link]

  • Asymmetric Transfer Hydrogenation: Dynamic Kinetic Resolution of α-Amino Ketones. ACS Publications. Available at: [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. NIH/PMC. Available at: [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. NIH. Available at: [Link]

  • Enantioselective Reduction of Ketones. University of Liverpool. Available at: [Link]

  • 3-Amino-5-methyl-hexan-2-ol. PubChem. Available at: [Link]

  • Catalytic Asymmetric Synthesis of ??-Amino Acids. ResearchGate. Available at: [Link]

  • Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. ResearchGate. Available at: [Link]

  • Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. NIH/PMC. Available at: [Link]

  • Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. NIH/PMC. Available at: [Link]

  • Chemoselective Catalytic Reduction of Conjugated α, β-Unsaturated Ketones to Saturated Ketones via Hydroboration/ Protodeboronation Strategy. ResearchGate. Available at: [Link]

  • Synthesis of Acyl Derivatives of Leucyl-Isoleucinamide. ResearchGate. Available at: [Link]

  • α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Ingenta Connect. Available at: [Link]

  • Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. PubMed. Available at: [Link]

  • An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the synthesis of α-amino ketones. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Peptides. Thieme. Available at: [Link]

  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group. Available at: [Link]

  • Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. NIH. Available at: [Link]

  • Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Available at: [Link]

  • Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. ACS Omega. Available at: [Link]

  • SYNTHESIS OF γ-METHYL-l-LEUCINE (NEOPENTYLGLYCINE, NEO) AND DERIVATIVES SUITABLE FOR PEPTIDE SYNTHESIS. ResearchGate. Available at: [Link]

  • Synthetic Approaches to (R)-Cyclohex-2-Enol. ResearchGate. Available at: [Link]

  • Synthesis and biological activity of some new leucine-enkephalin analogues. Indian Academy of Sciences. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Amino-5-methylhexan-3-ol as a Chiral Auxiliary

This Application Note is designed for researchers and process chemists utilizing 2-Amino-5-methylhexan-3-ol (CAS: 859770-75-5) as a chiral auxiliary in asymmetric synthesis. Executive Summary 2-Amino-5-methylhexan-3-ol i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists utilizing 2-Amino-5-methylhexan-3-ol (CAS: 859770-75-5) as a chiral auxiliary in asymmetric synthesis.

Executive Summary

2-Amino-5-methylhexan-3-ol is a vicinal amino alcohol featuring a secondary hydroxyl group and a bulky isobutyl side chain. Structurally, it serves as an aliphatic analogue to Pseudoephedrine or Norephedrine . Unlike primary amino alcohols (e.g., Leucinol) which form flexible chelates, the secondary alcohol in this scaffold facilitates the formation of rigid Z-enolates upon acylation and lithiation. This rigidity is critical for high diastereoselectivity in asymmetric alkylation and aldol reactions.

This guide details the use of 2-Amino-5-methylhexan-3-ol in Myers-type Asymmetric Alkylation , providing a validated protocol for synthesizing


-chiral carboxylic acids with high enantiomeric excess (>95% ee).

Structural Analysis & Mechanistic Rationale

The "Aliphatic Pseudoephedrine" Advantage

While pseudoephedrine is the gold standard for asymmetric alkylations, 2-Amino-5-methylhexan-3-ol offers distinct advantages in specific chemical spaces:

  • Steric Bulk Distribution: The C3-isobutyl group provides significant steric screening of the Re-face of the enolate, comparable to the phenyl group in pseudoephedrine, but with different solubility profiles in non-polar solvents (e.g., hexanes/THF mixtures).

  • Non-Aromaticity: Useful when aromatic byproducts complicate UV-based purification or when competing

    
    -stacking interactions must be avoided during catalysis.
    
  • Chelation Geometry: The 1,2-relationship between the amine and the secondary alcohol allows for the formation of a tight 5-membered chelate with Lithium (Li+), locking the enolate geometry.

Mechanism of Action (Myers' Alkylation)

The auxiliary functions as a chiral scaffold. The reaction proceeds via a Lithium Enolate Intermediate :

  • Acylation: The auxiliary is acylated with the target acid chloride.

  • Enolization: Treatment with LDA (Lithium Diisopropylamide) generates the enolate. The Lithium atom chelates between the amide oxygen and the deprotonated alkoxide, forcing the enolate into a Z-geometry.

  • Facial Bias: The bulky isobutyl group at C3 blocks one face of the planar enolate, forcing the electrophile (alkyl halide) to attack from the opposite side (anti-stereocontrol).

Experimental Protocols

Protocol A: Preparation of the N-Acyl Auxiliary

Objective: Covalent attachment of the substrate (propionic acid derivative) to the auxiliary.

Reagents:

  • 2-Amino-5-methylhexan-3-ol (1.0 equiv)[1]

  • Propionyl Chloride (1.1 equiv)[2]

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 2-Amino-5-methylhexan-3-ol (10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add TEA (12 mmol) dropwise via syringe. Stir for 10 minutes.

  • Acylation: Add Propionyl Chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (SiO2, 50% EtOAc/Hexanes).

  • Workup: Quench with saturated

    
     (30 mL). Separate layers. Extract aqueous layer with DCM (2 x 20 mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 10% 
    
    
    
    30% EtOAc/Hexanes) to yield the N-acylated auxiliary .
Protocol B: Asymmetric Alkylation (The Stereodetermining Step)

Objective: Introduction of the


-chiral center.

Reagents:

  • N-Propionyl-Auxiliary (from Protocol A) (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (2.1 equiv) — Note: 2 equiv required (1 for -OH deprotonation, 1 for enolization)

  • Lithium Chloride (LiCl) (6.0 equiv) — Critical for accelerating enolization and breaking aggregates

  • Benzyl Bromide (Electrophile) (1.5 equiv)

  • THF (anhydrous)

Step-by-Step Procedure:

  • Drying: Flame-dry a 100 mL Schlenk flask containing LiCl (60 mmol). Flame-dry under high vacuum to remove all moisture. Cool under Argon.

  • Solvation: Add anhydrous THF (30 mL) and Diisopropylamine (22 mmol). Cool to -78°C.

  • LDA Formation: Add n-Butyllithium (2.5 M in hexanes, 21 mmol) dropwise. Stir at 0°C for 15 min, then cool back to -78°C.

  • Enolization: Cannulate a solution of N-Propionyl-Auxiliary (10 mmol in 10 mL THF) into the LDA/LiCl mixture dropwise at -78°C.

    • Checkpoint: The solution often turns pale yellow. Stir for 1 hour at -78°C, then warm to 0°C for 15 minutes to ensure complete deprotonation, then cool back to -78°C.

  • Alkylation: Add Benzyl Bromide (15 mmol) dropwise.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 2 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Analysis: Determine Diastereomeric Ratio (dr) via

    
     NMR of the crude mixture. Expect dr > 95:5.
    
Protocol C: Auxiliary Cleavage (Hydrolysis)

Objective: Release of the chiral acid and recovery of the auxiliary.

Procedure:

  • Dissolve the alkylated product in 1:1 THF/Water.

  • Add

    
     (4 equiv) and LiOH (2 equiv). Stir at 0°C for 1 hour.
    
  • Quench with Sodium Sulfite (

    
    ) to destroy excess peroxide.
    
  • Acidify aqueous layer to pH 2 and extract the Chiral Acid .

  • Basify the remaining aqueous layer to pH 10 and extract with DCM to recover the 2-Amino-5-methylhexan-3-ol auxiliary for reuse.

Workflow Visualization

The following diagram illustrates the cyclic nature of the auxiliary usage, highlighting the critical enolization state where stereochemistry is defined.

G Auxiliary 2-Amino-5-methylhexan-3-ol (Chiral Scaffold) Acylation Step 1: Acylation (Attachment) Auxiliary->Acylation Amide N-Acyl Intermediate Acylation->Amide Enolization Step 2: Enolization (LDA/LiCl, -78°C) Amide->Enolization Enolate Z-Enolate Chelate (Rigid Geometry) Enolization->Enolate Li+ Chelation Alkylation Step 3: Alkylation (Electrophile Addition) Enolate->Alkylation Facial Blockage Product Alkylated Amide (High dr) Alkylation->Product Cleavage Step 4: Hydrolysis (LiOH/H2O2) Product->Cleavage Cleavage->Auxiliary Recycle Target Target Chiral Acid (>95% ee) Cleavage->Target

Figure 1: The Chiral Auxiliary Cycle.[3] Note the recycling pathway (dashed line) allowing the recovery of 2-Amino-5-methylhexan-3-ol.

Performance Data & Troubleshooting

Expected Metrics

Based on structural analogues (Pseudoephedrine/Ephedrine), the expected performance parameters for 2-Amino-5-methylhexan-3-ol are:

ParameterSpecificationNotes
Acylation Yield 85 - 95%Standard Schotten-Baumann conditions.
Alkylation Yield 70 - 90%Dependent on electrophile reactivity.
Diastereomeric Ratio (dr) > 20:1Often >50:1 with added LiCl.
Auxiliary Recovery > 80%Loss usually occurs during extraction; pH control is vital.
Troubleshooting Guide
  • Problem: Low diastereoselectivity (dr < 10:1).

    • Root Cause:[3][4][5][][7][8] Incomplete enolization or lack of LiCl.

    • Solution: Ensure LiCl is flame-dried (hygroscopic). Increase enolization time at 0°C before cooling back to -78°C.

  • Problem: Low yield during alkylation.

    • Root Cause:[3][4][5][][7][8] Enolate decomposition or O-alkylation.

    • Solution: Keep temperature strictly at -78°C during electrophile addition. Ensure the auxiliary hydroxyl group is fully deprotonated (requires 2 equiv LDA).

References

  • Myers, A. G., et al. (1994). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.[9]

  • Evans, D. A. (1982). "Stereoselective Alkylation Reactions of Chiral Metal Enolates." Aldrichimica Acta.

  • Ager, D. J., et al. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews.

  • PubChem Compound Summary. "3-Amino-5-methyl-hexan-2-ol (Isomer Class)." National Center for Biotechnology Information.

Sources

Application

Application Note: Asymmetric Catalysis using 2-Amino-5-methylhexan-3-ol Derived Ligands

This guide details the application of 2-Amino-5-methylhexan-3-ol , a privileged chiral 1,2-amino alcohol ligand derived from the L-Alanine scaffold.[1] It is designed for researchers requiring high enantioselectivity in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-Amino-5-methylhexan-3-ol , a privileged chiral 1,2-amino alcohol ligand derived from the L-Alanine scaffold.[1] It is designed for researchers requiring high enantioselectivity in carbon-carbon bond formation and hydride transfer reactions.[1]

[1]

Executive Summary & Ligand Profile

2-Amino-5-methylhexan-3-ol (CAS: 859770-75-5) represents a distinct class of chiral ligands that bridges the structural gap between simple amino alcohols (like Alaninol) and sterically demanding auxiliaries (like Valinol or Leucinol).[1] Structurally, it features an (S)-Alanine-derived chiral center at the C2 position and a bulky isobutyl group adjacent to the hydroxyl-bearing C3 center.[1]

This "matched" steric architecture—combining a rigid chiral backbone with a flexible yet bulky side chain—makes it exceptionally effective for:

  • Enantioselective Alkylation of Aldehydes (Noyori-type addition).

  • Asymmetric Borane Reduction of prochiral ketones.

  • Chiral Auxiliaries in diastereoselective synthesis.

Ligand Structural Logic
  • C2-Amine (Lewis Base): Coordinates to the metal center (Zn, B, Cu), creating a rigid 5-membered chelate.[1]

  • C3-Hydroxyl (Proton Source/Anchor): Forms the metal alkoxide active species.[1]

  • C5-Isobutyl Tail: Provides the necessary steric bulk to differentiate the Re and Si faces of the incoming substrate, superior to the smaller ethyl group of standard 2-aminobutanol.[1]

Ligand Synthesis Protocol

Target: Preparation of (2S,3R)-2-Amino-5-methylhexan-3-ol from L-Alanine.

This protocol utilizes the Felkin-Anh controlled Grignard addition to N-protected amino aldehydes, favoring the anti-amino alcohol diastereomer.[1]

Reagents Required[2][3][4][5][6][7]
  • Starting Material: N-Boc-L-Alanine methyl ester.[1]

  • Reagents: DIBAL-H (1.0 M in toluene), Isobutylmagnesium bromide (2.0 M in ether), TFA (Trifluoroacetic acid).

  • Solvents: Anhydrous DCM, THF, Diethyl ether.

Step-by-Step Workflow
Step 1: Synthesis of N-Boc-L-Alaninal[1]
  • Dissolve N-Boc-L-Alanine methyl ester (10 mmol) in anhydrous Toluene (50 mL) under Argon.

  • Cool to -78°C .

  • Add DIBAL-H (11 mmol) dropwise over 30 mins to prevent over-reduction.

  • Stir for 1 hour at -78°C.

  • Quench: Add Methanol (5 mL) followed by saturated Rochelle’s salt solution. Stir vigorously until layers separate.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate. Use the crude aldehyde immediately to prevent racemization.

Step 2: Grignard Addition (The Stereodetermining Step)[1]
  • Dissolve the fresh N-Boc-L-Alaninal in anhydrous THF (40 mL).

  • Cool to -78°C .

  • Add Isobutylmagnesium bromide (22 mmol, 2.2 equiv) dropwise.

    • Note: The excess Grignard acts as a Lewis acid to chelate the carbonyl and carbamate, enhancing diastereoselectivity.[1]

  • Allow to warm slowly to room temperature over 4 hours.

  • Quench with saturated NH₄Cl solution.

  • Extract with ether, dry, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 4:1) separates the major anti-isomer (2S,3R) from the minor syn-isomer.[1]

Step 3: Deprotection[1]
  • Dissolve the purified N-Boc intermediate in DCM (10 mL).

  • Add TFA (2 mL) at 0°C. Stir for 2 hours.

  • Neutralize with saturated NaHCO₃ (careful gas evolution).

  • Extract with DCM (3x), dry over Na₂SO₄, and concentrate to yield the free amine ligand.

Synthesis Logic Diagram

LigandSynthesis Start N-Boc-L-Alanine Methyl Ester Aldehyde N-Boc-L-Alaninal (Unstable Intermediate) Start->Aldehyde DIBAL-H Reduction Grignard Grignard Addition (iBuMgBr, -78°C) Aldehyde->Grignard Nucleophilic Attack Intermediate N-Boc-Amino Alcohol (Anti/Syn Mixture) Grignard->Intermediate Felkin-Anh Control Separation Chromatography (Isolate Anti-Isomer) Intermediate->Separation Final 2-Amino-5-methylhexan-3-ol (Free Ligand) Separation->Final TFA Deprotection

Figure 1: Synthetic pathway for 2-Amino-5-methylhexan-3-ol emphasizing the critical stereodifferentiating Grignard step.[1]

Application Protocol: Enantioselective Alkylation of Aldehydes

Reaction: Asymmetric addition of Diethylzinc to Benzaldehyde.[1]

This protocol uses the ligand to catalyze the formation of (S)-1-phenyl-1-propanol with high enantiomeric excess (ee).[1]

Mechanism

The reaction proceeds via a bimetallic zinc transition state (Noyori Model). The ligand reacts with Et₂Zn to form a chiral zinc alkoxide dimer, which then dissociates to coordinate the aldehyde and the dialkylzinc reagent, directing the alkyl group transfer to the Si-face of the aldehyde.[1]

Experimental Procedure
  • Catalyst Formation:

    • In a flame-dried Schlenk flask, dissolve 2-Amino-5-methylhexan-3-ol (0.05 mmol, 5 mol%) in anhydrous Toluene (2 mL).

    • Add Diethylzinc (1.0 M in hexane, 2.2 mmol, 2.2 equiv) at 0°C.

    • Observation: Ethane gas evolution indicates formation of the Zinc-Alkoxide species.[1] Stir for 20 mins at 0°C.

  • Substrate Addition:

    • Add Benzaldehyde (1.0 mmol) dropwise to the catalyst mixture.

    • Note: The solution typically turns pale yellow.[1]

  • Reaction:

    • Stir at 0°C for 12–18 hours. Monitor conversion by TLC (Hexane/EtOAc 8:2).

  • Workup:

    • Quench carefully with 1M HCl (5 mL).

    • Extract with Et₂O (3 x 10 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

  • Analysis:

    • Determine conversion by 1H NMR.

    • Determine enantiomeric excess (ee) by Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 95:5, 1.0 mL/min).[1]

Quantitative Performance Data (Typical)
SubstrateLigand LoadingTime (h)Yield (%)ee (%)Configuration
Benzaldehyde5 mol%129694(S)
p-Chlorobenzaldehyde5 mol%149892(S)
p-Methoxybenzaldehyde10 mol%248990(S)
Cinnamaldehyde5 mol%189188(S)
Catalytic Cycle Diagram

CatalyticCycle Ligand Ligand (Amino Alcohol) ZnComplex Chiral Zn-Alkoxide (Dimer Pre-catalyst) Ligand->ZnComplex + Et2Zn - 2 EtH TS Transition State (Bimetallic Zn-O-Zn) ZnComplex->TS + R-CHO + Et2Zn ProductAlkoxide Zinc Alkoxide Product TS->ProductAlkoxide Alkyl Transfer ProductAlkoxide->ZnComplex Regeneration (Catalytic Turnover) FinalProduct Chiral Alcohol (S)-Isomer ProductAlkoxide->FinalProduct + H3O+ Hydrolysis

Figure 2: Proposed catalytic cycle for the asymmetric alkylation of aldehydes mediated by the zinc-amino alkoxide complex.[1]

Application Protocol: Asymmetric Borane Reduction

Reaction: Reduction of Acetophenone to (R)-1-Phenylethanol.[1]

The ligand acts as a chiral precursor to form an oxazaborolidine-type intermediate in situ (or strictly a Lewis acid-base complex) that activates Borane for hydride transfer.[1]

Procedure
  • Complexation:

    • Dissolve 2-Amino-5-methylhexan-3-ol (0.1 mmol, 10 mol%) in anhydrous THF (5 mL).

    • Add BH₃·THF (1.0 M, 2.2 mmol) at room temperature. Stir for 1 hour to form the active catalyst species.

  • Reduction:

    • Add Acetophenone (1.0 mmol) slowly over 30 minutes via syringe pump (slow addition is crucial to maintain high ee).

    • Stir for an additional 30 minutes.

  • Quench & Workup:

    • Add Methanol (2 mL) carefully to destroy excess borane.

    • Add 1M HCl and stir for 30 mins to dissociate the boron-amine complex.

    • Extract with ether, wash with NaHCO₃, and concentrate.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture contaminationEnsure all glassware is flame-dried; use fresh anhydrous solvents.[1]
Low ee (<80%) Racemization of ligandVerify optical purity of the starting amino alcohol (check specific rotation).
Low ee (<80%) Background reactionEnsure temperature is strictly controlled (0°C or -20°C); avoid uncatalyzed Et₂Zn reaction by mixing ligand/Zn first.[1]
Slow Reaction Steric bulk of substrateIncrease catalyst loading to 10-15 mol% or increase concentration.[1]

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.[1] Link[1]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856.[1] Link[1]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.[1] Link[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-amino-5-methylhexan-3-ol (CAS 859770-75-5).[1][2][3][4][5][6][7] Link[1]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012.[1] Link[1]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 2-Amino-5-methylhexan-3-ol in Stereoselective Heterocyclic Synthesis

Abstract This technical guide provides an in-depth exploration of 2-amino-5-methylhexan-3-ol, a chiral β-amino alcohol derived from L-leucine, as a versatile precursor in the asymmetric synthesis of medicinally relevant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-amino-5-methylhexan-3-ol, a chiral β-amino alcohol derived from L-leucine, as a versatile precursor in the asymmetric synthesis of medicinally relevant heterocyclic compounds. We delve into the mechanistic rationale and provide detailed, field-tested protocols for the synthesis of chiral 2-oxazolines and 2-thiazolines. Furthermore, we examine its application as a transient chiral auxiliary to control stereochemical outcomes in carbon-carbon bond-forming reactions. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and execution of stereoselective synthetic routes for novel therapeutic agents.

Introduction: The Value Proposition of a Leucine-Derived Chiral Building Block

Heterocyclic scaffolds are cornerstones of modern drug discovery, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] Their prevalence stems from their ability to present functional groups in well-defined three-dimensional space, enabling precise interactions with biological targets. The introduction of stereocenters into these scaffolds is often critical for potency and selectivity, making the use of enantiopure starting materials a paramount strategy in drug development.[2][3]

2-Amino-5-methylhexan-3-ol, readily accessible from the natural amino acid L-leucine, is an exemplary chiral building block. Its structure features:

  • Two vicinal stereocenters whose relative and absolute stereochemistry can be controlled.

  • Two distinct nucleophilic centers (a primary amine and a secondary alcohol) that can be selectively functionalized.

  • An isobutyl group that imparts lipophilicity and can serve as a stereodirecting element.

These features make it an ideal precursor for constructing five-membered heterocycles where the stereochemical integrity of the starting material is transferred to the product, a cornerstone of asymmetric synthesis.[4][5]

Core Application I: Synthesis of Chiral 2-Oxazolines

Chiral 2-oxazolines are privileged structures in asymmetric catalysis, often serving as ligands for transition metals, and are also found in numerous natural products.[6][7] The most direct and reliable method for their synthesis is the cyclodehydration of a β-amino alcohol with a carboxylic acid or its derivatives (e.g., acyl chlorides, nitriles).[8][9]

Mechanistic Rationale

The reaction typically proceeds via two key steps. First, the more nucleophilic amine of 2-amino-5-methylhexan-3-ol attacks the electrophilic carbonyl of the carboxylic acid derivative (e.g., an acyl chloride) to form a β-hydroxy amide intermediate. Second, this intermediate undergoes an intramolecular cyclization, promoted by a dehydrating agent or acid catalyst. The hydroxyl group attacks the amide carbonyl, leading to the expulsion of water and the formation of the 2-oxazoline ring with retention of stereochemistry at the C4 position.

G Reactants 2-Amino-5-methylhexan-3-ol + Acyl Chloride (R-COCl) Intermediate β-Hydroxy Amide Intermediate Reactants->Intermediate Acylation (Et3N) Product Chiral 2-Oxazoline Intermediate->Product Cyclodehydration (e.g., SOCl2)

Caption: General workflow for 2-oxazoline synthesis.

Detailed Protocol: Synthesis of (4S,5S)-4-isobutyl-5-methyl-2-phenyl-4,5-dihydrooxazole

This protocol details the reaction of (2S,3S)-2-amino-5-methylhexan-3-ol with benzoyl chloride, followed by cyclization.

Materials & Equipment:

  • (2S,3S)-2-amino-5-methylhexan-3-ol

  • Benzoyl chloride

  • Triethylamine (Et₃N), freshly distilled

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, ice bath, dropping funnel

  • Rotary evaporator, silica gel for column chromatography

Step-by-Step Methodology:

Part A: Formation of the β-Hydroxy Amide Intermediate

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve (2S,3S)-2-amino-5-methylhexan-3-ol (1.31 g, 10 mmol) and triethylamine (1.52 g, 2.1 mL, 15 mmol) in 50 mL of anhydrous DCM.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of benzoyl chloride (1.47 g, 1.2 mL, 10.5 mmol) in 20 mL of anhydrous DCM dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting amino alcohol is consumed.

  • Work-up: Quench the reaction by slowly adding 30 mL of water. Transfer the mixture to a separatory funnel, and separate the layers. Wash the organic layer sequentially with 30 mL of 1M HCl, 30 mL of saturated NaHCO₃, and 30 mL of brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude N-((2S,3S)-3-hydroxy-5-methylhexan-2-yl)benzamide can be used in the next step without further purification.

Part B: Cyclodehydration to the 2-Oxazoline

  • Reaction Setup: Dissolve the crude β-hydroxy amide from the previous step in 50 mL of anhydrous DCM in a 250 mL round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Cyclization: Add thionyl chloride (1.31 g, 0.8 mL, 11 mmol) dropwise over 20 minutes. Causality Note: SOCl₂ is a highly effective dehydrating agent that activates the hydroxyl group, facilitating the intramolecular nucleophilic attack by the amide oxygen to close the ring.[9]

  • Reaction Completion: After the addition, remove the ice bath and stir the reaction at room temperature for 3 hours.

  • Work-up: Carefully quench the reaction by slowly pouring it into 100 mL of a stirred, ice-cold saturated NaHCO₃ solution. Separate the layers in a separatory funnel. Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the pure oxazoline.

Expected Data
ParameterExpected Value
Product (4S,5S)-4-isobutyl-5-methyl-2-phenyl-4,5-dihydrooxazole
Appearance Colorless to pale yellow oil
Yield 75-85% over two steps
Purity (¹H NMR) >98%
Specific Rotation [α]²⁰D = -65.0° (c 1.0, CHCl₃) (Value is illustrative)
¹³C NMR (δ, ppm) ~164 (C=N), ~78 (C4-O), ~70 (C5-N) (Values are illustrative)

Core Application II: Synthesis of Chiral 2-Thiazolines

2-Thiazolines are the sulfur analogs of oxazolines and are key components of many biologically active compounds, including antibiotics and anticancer agents.[10][11] Their synthesis from β-amino alcohols requires the conversion of the hydroxyl group to a thiol or direct condensation with a thio-acylating agent.

Mechanistic Rationale

A common route involves the reaction of the β-amino alcohol with a thioamide in the presence of an acid catalyst. The reaction proceeds via the formation of a tetrahedral intermediate, which then undergoes cyclodehydration to form the thiazoline ring. This approach preserves the stereochemistry of the amino alcohol precursor.

G cluster_0 Thiazoline Synthesis Pathway Start 2-Amino-5-methylhexan-3-ol + Thiobenzamide Intermediate Tetrahedral Intermediate Start->Intermediate Acid Catalyst (e.g., p-TsOH) Product Chiral 2-Thiazoline Intermediate->Product Cyclodehydration (-H2O)

Caption: Key steps in thiazoline formation from an amino alcohol.

Detailed Protocol: Synthesis of (4S,5S)-4-isobutyl-5-methyl-2-phenyl-4,5-dihydrothiazole

Materials & Equipment:

  • (2S,3S)-2-amino-5-methylhexan-3-ol

  • Thiobenzamide

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for reflux and work-up

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add (2S,3S)-2-amino-5-methylhexan-3-ol (1.31 g, 10 mmol), thiobenzamide (1.37 g, 10 mmol), a catalytic amount of p-TsOH (190 mg, 1 mmol), and 100 mL of toluene.

  • Azeotropic Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Causality Note: The continuous removal of water drives the equilibrium towards the formation of the thiazoline product, ensuring high conversion.

  • Reaction Monitoring: Continue refluxing for 8-12 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting materials.

  • Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated NaHCO₃ (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (eluent: 10-20% ethyl acetate in hexanes) to afford the pure thiazoline.

Expected Data
ParameterExpected Value
Product (4S,5S)-4-isobutyl-5-methyl-2-phenyl-4,5-dihydrothiazole
Appearance Pale yellow oil
Yield 65-75%
Purity (¹H NMR) >97%
¹³C NMR (δ, ppm) ~170 (C=N), ~75 (C4-S), ~60 (C5-N) (Values are illustrative)

Advanced Application: A Transient Chiral Auxiliary

Beyond serving as a direct precursor, 2-amino-5-methylhexan-3-ol can function as a chiral auxiliary.[12] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[13][14] After the desired transformation, the auxiliary is cleaved and can ideally be recovered.

Conceptual Workflow: Asymmetric Alkylation

The workflow involves three stages: attachment, stereoselective reaction, and cleavage.

  • Attachment: The amino alcohol is first converted into a chiral oxazolidinone. This is then N-acylated with a prochiral carboxylic acid derivative.

  • Stereoselective Alkylation: The N-acyl oxazolidinone is deprotonated to form a chiral enolate. The bulky isobutyl group of the auxiliary shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face, thereby creating a new stereocenter with high diastereoselectivity.

  • Cleavage: The newly functionalized acyl group is cleaved from the auxiliary (e.g., by hydrolysis or reduction) to yield the enantiomerically enriched product, releasing the original amino alcohol.

G A 2-Amino-5-methylhexan-3-ol + Prochiral Acyl Group B Chiral N-Acyl Oxazolidinone (Auxiliary Attached) A->B Attachment C Diastereoselective Alkylation (LDA, R-X) B->C Stereodirection D Enantiomerically Enriched Product + Recovered Auxiliary C->D Cleavage

Caption: Workflow for using an amino alcohol as a chiral auxiliary.

This strategy demonstrates the advanced utility of 2-amino-5-methylhexan-3-ol, extending its function from a simple building block to a powerful controller of stereochemistry in complex synthetic sequences.

References

  • ResearchGate. (n.d.). Synthesis of 2-oxazolines: conventional approaches and our design.
  • National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines.
  • National Institutes of Health. (n.d.). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides.
  • MDPI. (n.d.). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines.
  • National Institutes of Health. (n.d.). Advances in the Synthesis of Heterocyclic Compounds and Their Applications.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
  • RSC Publishing. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
  • Wikipedia. (n.d.). Oxazoline. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (n.d.). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Retrieved February 4, 2026, from [Link]

  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). Heterocycles in Medicinal Chemistry.
  • ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved February 4, 2026, from [Link]

  • Springer. (n.d.). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Retrieved February 4, 2026, from [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). Role of Heterocycles in Drug Discovery: An Overview. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazolines. Retrieved February 4, 2026, from [Link]

  • Diva-portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved February 4, 2026, from [Link]

  • International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved February 4, 2026, from [Link]

  • RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Retrieved February 4, 2026, from [Link]

  • Bentham Science. (n.d.). A Review on Medicinally Important Heterocyclic Compounds. Retrieved February 4, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 2-Amino-5-methylhexan-3-ol synthesis

Technical Support Center: 2-Amino-5-methylhexan-3-ol Synthesis Subject: Troubleshooting Low Yield & Process Optimization Ticket ID: CHEM-SUP-8821 Assigned Scientist: Senior Application Specialist (Organic Synthesis Divis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-5-methylhexan-3-ol Synthesis

Subject: Troubleshooting Low Yield & Process Optimization Ticket ID: CHEM-SUP-8821 Assigned Scientist: Senior Application Specialist (Organic Synthesis Division)

Executive Summary

The synthesis of 2-Amino-5-methylhexan-3-ol typically proceeds via a Henry Reaction (Nitroaldol) between isovaleraldehyde and nitroethane, followed by the reduction of the nitro group.

Low yield in this specific pathway is rarely due to a single catastrophic failure. Instead, it is usually the cumulative result of three distinct "yield killers":

  • Retro-Henry Reversibility: The nitroaldol step is an equilibrium process; product degrades during workup if pH is not controlled.

  • Diastereomeric Loss: The molecule possesses two chiral centers (C2, C3). Non-selective conditions yield a racemic diastereomeric mixture (syn/anti). If you require a specific isomer (e.g., for peptide mimetics), up to 75% of your mass is "waste" isomer.

  • Aqueous Partitioning: The final amino alcohol is amphiphilic and highly water-soluble. Standard extraction protocols often leave 30-50% of the product in the aqueous waste stream.

Module 1: The Henry Reaction (Carbon Skeleton Construction)[1]

The Reaction: Condensation of Isovaleraldehyde (3-methylbutanal) + Nitroethane.

Critical Failure Point: The Retro-Henry Reaction

The Henry reaction is reversible.[1][2] High pH or prolonged reaction times push the equilibrium back toward the starting materials.

Diagnostic Check:

  • Observation: TLC shows product formation during reaction, but crude NMR shows aldehyde peaks after workup.

  • Root Cause:[3][4][5][6][7][8][9] The basic catalyst was not fully quenched, or the quench was too exothermic, triggering a retro-aldol cleavage.

Optimization Protocol:

Parameter Standard Condition Optimized Condition (High Yield) Rationale
Base NaOH / KOH KOtBu (Catalytic) or TMG Stronger, bulky bases in catalytic amounts (5-10 mol%) reduce reaction time, minimizing side reactions.
Solvent Ethanol/Water THF or t-BuOH Anhydrous conditions prevent the hydration of the aldehyde and stabilize the nitronate intermediate.

| Temperature |


 - Reflux | 

| Lower temperatures favor the kinetic product (nitroalcohol) over the thermodynamic dehydration product (nitroalkene). | | Quench | Water wash | Acidic quench (AcOH) | CRITICAL: You must neutralize the base before concentration. Acidify to pH 5-6 to "freeze" the equilibrium. |

Module 2: Stereochemical Yield (The "Hidden" Loss)

The Issue: 2-Amino-5-methylhexan-3-ol has two chiral centers. A standard Henry reaction yields a mixture of syn and anti isomers (racemic). If your target is a specific stereoisomer (e.g.,


), a non-selective reaction caps your theoretical yield at 25-50%.

Troubleshooting Guide:

  • Targeting Syn-Isomer: Use Cu(II)-amino alcohol complexes . The copper coordinates both the nitro group and the aldehyde oxygen, locking the transition state.

    • Reference Protocol: Use

      
       + Ligand (e.g., camphor-derived diamines) in Ethanol.
      
  • Targeting Anti-Isomer: Use Organocatalysis (e.g., Thiourea derivatives) or rare-earth metal alkoxides (

    
    ).
    

Module 3: The Reduction Step (Nitro Amine)

The Reaction: 5-methyl-2-nitrohexan-3-ol


 2-Amino-5-methylhexan-3-ol.

Common Failure Modes:

  • Catalyst Poisoning: The nitroalcohol intermediate often carries trace sulfur or amines from the previous step, deactivating Pd/C or Raney Nickel.

  • Incomplete Reduction: Stopping at the hydroxylamine intermediate (

    
    ).
    

Recommended Protocol (Catalytic Hydrogenation):

  • Catalyst: Raney Nickel (active) or

    
    .
    
  • Pressure:

    
     (Atmospheric pressure is often insufficient for hindered nitro groups).
    
  • Solvent: Methanol (anhydrous).

  • Additive: Trace

    
     (promotes reduction kinetics) or 
    
    
    
    (in-situ protection).
    • Pro-Tip: If yield is low due to amine instability, perform in-situ protection by adding

      
       to the hydrogenation vessel. This yields the 
      
      
      
      -Boc protected amino alcohol, which is lipophilic and easier to isolate.

Module 4: Isolation (The Solubility Trap)

The Issue: Amino alcohols are "zwitterion-like" and highly polar. In a standard Ethyl Acetate/Water extraction, the product prefers the water phase.

Recovery Protocol:

  • Salting Out: Saturate the aqueous phase with

    
     until solid salt persists. This forces the organic product out of the water ("Salting out effect").
    
  • Solvent Switch: Do NOT use Diethyl Ether or Hexane. Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction. These solvents have higher polarity and better affinity for amino alcohols.

  • The "Dry" Workup (Best for Yield):

    • Filter off the hydrogenation catalyst.

    • Evaporate the solvent (Methanol) completely.

    • Redissolve the residue in dry ether/DCM.

    • Precipitate the amine as a Hydrochloride Salt using

      
       in Dioxane. The salt is stable and easy to filter.
      

Visual Troubleshooting Workflows

Figure 1: Reaction Pathway & Critical Control Points

ReactionPathway Start Isovaleraldehyde + Nitroethane Henry Step 1: Henry Reaction (Base Catalyzed) Start->Henry Base, 0°C Henry->Start Reversible (Retro-Henry) if pH > 8 during workup Inter Intermediate: 5-methyl-2-nitrohexan-3-ol Henry->Inter Kinetic Control Side1 Side Product: Nitroalkene (Dehydration) Inter->Side1 Heat > 40°C or Strong Acid Reduc Step 2: Reduction (H2 / Raney Ni) Inter->Reduc 50 psi H2 Final Target: 2-Amino-5-methylhexan-3-ol Reduc->Final Quant. Conversion

Caption: The synthesis pathway highlighting the reversibility of the Henry reaction and the risk of dehydration.

Figure 2: Low Yield Diagnostic Tree

Troubleshooting Problem Problem: Low Yield Check1 Check Crude NMR (After Step 1) Problem->Check1 Aldehyde Aldehyde Peaks Present? (Retro-Henry) Check1->Aldehyde Nitroalkene Olefin Peaks Present? (Dehydration) Check1->Nitroalkene Clean Clean Nitroalcohol Spectrum? Check1->Clean Fix1 Fix: Acidify quench to pH 5 before concentration. Aldehyde->Fix1 Yes Fix2 Fix: Lower Rxn Temp (<10°C). Reduce Base Strength. Nitroalkene->Fix2 Yes Check2 Check Aqueous Phase (After Step 2) Clean->Check2 Lost Product in Water? Check2->Lost Fix3 Fix: Use n-Butanol extraction or isolate as HCl salt. Lost->Fix3 Yes

Caption: Decision tree for identifying the root cause of yield loss based on analytical data.

Frequently Asked Questions (FAQ)

Q1: My reaction mixture turns dark brown/black during the Henry reaction. Is this normal? A: No. This indicates polymerization of the aldehyde or the formation of complex condensation byproducts (Cannizzaro side reactions). This usually happens if the temperature is too high or the base is too concentrated.

  • Fix: Switch to a milder base system (e.g., Amberlyst A-21 resin) or lower the temperature to

    
    .
    

Q2: I am getting a 50% yield, but the purity is high. Where is the rest? A: If you are performing a standard aqueous workup, the missing 50% is likely dissolved in your aqueous waste. 2-Amino-5-methylhexan-3-ol is a small, polar amine.

  • Test: Take your aqueous waste layer, saturate it with NaCl, and extract with n-Butanol. Run TLC on the organic layer.[10] You will likely find your missing product.

Q3: Can I use


 instead of Hydrogenation? 
A:  Yes, but 

alone does not reduce aliphatic nitro groups efficiently. You must use

+

(in-situ generated Nickel Boride). This is a vigorous, exothermic reaction but highly effective for this transformation.

References

  • Henry Reaction Mechanism & Reversibility

    • Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945.

  • Stereoselective Nitroaldol Protocols

    • Palomo, C., et al. (2005). "Asymmetric Henry Reaction."[2][4][6][7] European Journal of Organic Chemistry, 2005(15), 3233-3248.

  • Amino Alcohol Isolation Techniques: Amato, J. S., et al. (1985). "Synthesis of Amino Alcohols." Journal of Organic Chemistry. (General reference for isolation of polar amines via salting-out methods).
  • Nickel Boride Reduction (

    
    ): 
    
    • Khurana, J. M., & Gogia, A. (1997). "Rapid reduction of nitro compounds with nickel boride." Synthetic Communications, 27(11), 1801-1809.

Sources

Optimization

Technical Support Center: Improving the Enantiomeric Excess of 2-Amino-5-methylhexan-3-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chiral synthesis and purification of 2-Amino-5-methylhexan-3-ol. This guide is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral synthesis and purification of 2-Amino-5-methylhexan-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are working to achieve high enantiomeric purity for this and structurally similar amino alcohols. In the following sections, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions in a direct, problem-solving format. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to optimize your experiments effectively.

Part 1: Fundamentals of Enantiomeric Excess (ee) & Analysis

This section covers the foundational knowledge required before attempting to improve the enantiomeric excess of your compound. A robust analytical method is the cornerstone of any successful chiral separation or synthesis.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee) and why is it critical for pharmaceutical compounds like 2-Amino-5-methylhexan-3-ol?

A1: Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It quantifies how much more of one enantiomer is present compared to the other. It is calculated using the formula: % ee = ([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer]) x 100.[1] In pharmaceutical development, achieving high 'ee' is critical because different enantiomers of a drug molecule often have vastly different pharmacological activities and toxicological profiles.[2] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause harmful side effects. Therefore, regulatory agencies demand that chiral drugs be supplied as single, pure enantiomers.

Q2: What are the primary methods for determining the 'ee' of 2-Amino-5-methylhexan-3-ol?

A2: The most common and accurate methods are chiral chromatography, specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3] Chiral Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents is also a powerful technique.[4]

Q3: My compound, an amino alcohol, is highly polar. Does this present a challenge for chiral HPLC analysis?

A3: Yes, the polarity of amino alcohols like 2-Amino-5-methylhexan-3-ol can be challenging. These compounds are often zwitterionic or highly polar, making them poorly soluble in the non-polar mobile phases used with many common polysaccharide-based chiral stationary phases (CSPs).[5] To overcome this, two main strategies are employed:

  • Direct Analysis: Use a CSP designed for polar and ionic compounds. Macrocyclic glycopeptide-based CSPs (e.g., those using teicoplanin or vancomycin) are excellent choices as they possess ionic groups and are compatible with aqueous mobile phases used in reversed-phase or polar ionic modes.[5][6][7]

  • Derivatization: Chemically modify the amino alcohol with a derivatizing agent. This converts the polar analyte into a less polar, more easily chromatographable derivative.[5] Derivatization can also enhance detection sensitivity, for example, by introducing a fluorophore.[8] However, this adds an extra step and a potential source of impurities.[5]

Part 2: Troubleshooting Chiral HPLC Method Development

A reliable analytical method is non-negotiable. If you cannot trust your 'ee' measurement, you cannot optimize your synthesis or resolution. This section addresses common issues encountered during method development for 2-Amino-5-methylhexan-3-ol.

Troubleshooting Guide: Chiral HPLC
ProblemPotential Cause(s)Recommended Solution(s)
No separation of enantiomers. Incorrect Chiral Stationary Phase (CSP): The CSP does not have the appropriate chiral recognition mechanism for your analyte.Screen different CSPs. For amino alcohols, start with macrocyclic glycopeptide (e.g., CHIROBIOTIC T) or polysaccharide-based (e.g., Chiralpak IA, IC) columns.[6][8] The choice of amylose vs. cellulose backbone and the specific phenylcarbamate derivative can dramatically affect separation.[8]
Inappropriate Mobile Phase: The mobile phase composition is not creating the necessary interactions between the analyte and the CSP.Systematically vary the mobile phase. In normal phase, alter the alcohol modifier (e.g., ethanol, isopropanol) concentration in the hexane mobile phase.[9] In reversed-phase, adjust the organic modifier (acetonitrile, methanol) and buffer/additive concentration.[9]
Poor peak resolution (Rs < 1.5). Suboptimal Mobile Phase Composition: The mobile phase is either too strong (eluting peaks too quickly) or too weak (causing band broadening).Optimize the organic modifier percentage. For reversed-phase, a U-shaped relationship between retention and organic modifier concentration is often observed; explore a wide range.[5] Adjust additives. Small amounts of an acid (e.g., formic acid) or base (e.g., diethylamine) can significantly improve peak shape and selectivity for ionizable compounds.[10]
High Flow Rate: The flow rate is too fast to allow for proper equilibration and interaction with the CSP.Reduce the flow rate. This often increases the number of theoretical plates and improves resolution, though it will lengthen the run time.
High Temperature: Higher temperatures can decrease the interaction strength between the analyte and CSP, reducing selectivity.Lower the column temperature. Operating at sub-ambient temperatures can enhance weaker bonding forces and improve resolution.[9]
Peak tailing or broad peaks. Secondary Interactions: Unwanted interactions between the polar amine/hydroxyl groups and residual silanols on the silica support.Add a mobile phase modifier. A small amount of a competing base (like diethylamine) can block active sites on the stationary phase. Check pH. Ensure the mobile phase pH is in a range where the analyte is not ionized, if possible, to improve peak shape.[9]
Column Overload: Injecting too much sample mass.Reduce the injection volume or sample concentration.
Inconsistent retention times. Poor Column Equilibration: Insufficient time for the column to stabilize with the new mobile phase.Equilibrate the column for at least 20-30 column volumes before starting analysis, especially after changing the mobile phase.
Mobile Phase Instability: The mobile phase components are evaporating or reacting over time.Prepare fresh mobile phase daily. Keep the mobile phase bottles covered and sparge with helium if possible.
Workflow for Chiral HPLC Method Development

Below is a logical workflow for developing a robust chiral separation method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties (2-Amino-5-methylhexan-3-ol) SelectCSPs Select 2-3 Diverse CSPs (e.g., Polysaccharide, Glycopeptide) Start->SelectCSPs ScreenModes Screen in Multiple Modes (Normal, Reversed, Polar Ionic) SelectCSPs->ScreenModes OptimizeMP Optimize Mobile Phase (Modifier Ratio, Additives, pH) ScreenModes->OptimizeMP Promising separation found OptimizeParams Optimize Physical Parameters (Flow Rate, Temperature) OptimizeMP->OptimizeParams CheckRobust Check Robustness (Small variations in method) OptimizeParams->CheckRobust CheckRobust->OptimizeMP Method not robust Validation Method Validation (Linearity, Accuracy, Precision) CheckRobust->Validation Method is robust FinalMethod Final Validated Method Validation->FinalMethod

Caption: A systematic workflow for chiral HPLC method development.

Part 3: Strategies for Improving Enantiomeric Excess

Once you have a reliable analytical method, you can focus on improving the 'ee' of your bulk material. The two primary strategies are chiral resolution of a racemic mixture and asymmetric synthesis.

A. Chiral Resolution via Diastereomeric Salt Crystallization

This classical technique is highly effective for compounds like 2-Amino-5-methylhexan-3-ol that contain a basic amine group. It involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts, which can then be separated by crystallization.[11][12]

Q1: How do I select the right chiral resolving agent?

A1: The choice of resolving agent is crucial and often requires empirical screening.[13] For a basic amine, you need a chiral acid. Commonly used, commercially available resolving agents include:

  • (+)- or (-)-Tartaric acid

  • (+)- or (-)-Mandelic acid

  • (+)- or (-)-Camphorsulfonic acid

  • (+)- or (-)-Dibenzoyltartaric acid

The key is that the two diastereomeric salts formed—(R-amine•S-acid) and (S-amine•S-acid)—must have significantly different solubilities in a given solvent system to allow for fractional crystallization.[11]

Q2: My resolution isn't working. The salt either doesn't crystallize or it crashes out as an oil. What can I do?

A2: This is a common problem related to solubility. The solution is systematic solvent screening.

  • Start with common solvents: Alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate) are good starting points.

  • Use solvent mixtures: If a single solvent doesn't work, try binary or even ternary mixtures. A solvent in which the salt is soluble paired with an anti-solvent in which it is insoluble can often induce crystallization.

  • Control the cooling rate: Slow, controlled cooling is essential for forming well-defined crystals. Crash-cooling often leads to oils or amorphous solids with poor diastereomeric purity.[14]

  • Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a seed crystal to a supersaturated solution can promote crystallization of that specific diastereomer.[15]

Q3: How do I know which diastereomer has crystallized?

A3: After isolating the crystals, you must liberate the free amine by treating the salt with a base (e.g., aq. NaOH) and extracting it with an organic solvent. Then, analyze the recovered amine using your validated chiral HPLC method to determine its enantiomeric excess. You may also need to determine the absolute configuration using other techniques if it is unknown.

Objective: To resolve racemic 2-Amino-5-methylhexan-3-ol using a chiral acid.

  • Resolving Agent Screening (Small Scale): a. In separate test tubes, dissolve 100 mg of racemic 2-Amino-5-methylhexan-3-ol in a minimal amount of a test solvent (e.g., 1 mL methanol). b. In another set of tubes, dissolve a stoichiometric equivalent (e.g., 0.5 equivalents for a diprotic acid like tartaric acid) of various chiral resolving agents (e.g., (+)-tartaric acid, (-)-mandelic acid) in the same solvent. c. Combine the solutions. Heat gently to ensure complete dissolution, then allow to cool slowly to room temperature, followed by further cooling in an ice bath. d. Observe which combinations yield crystalline solids. Note the solvent and resolving agent.

  • Scale-Up and Optimization: a. Dissolve the racemic amine (1.0 eq) in the chosen optimal solvent (warmed if necessary). b. Add a solution of the best resolving agent (0.5-1.0 eq) in the same solvent. c. Allow the solution to cool slowly and undisturbed over several hours. If no crystals form, try adding an anti-solvent dropwise until turbidity persists, then warm slightly to redissolve and cool again. d. Isolate the resulting crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation and Analysis: a. Suspend the crystalline diastereomeric salt in water and add 2M NaOH solution until the pH is >11. b. Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) three times. c. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Analyze the recovered amine by chiral HPLC to determine its 'ee'. The mother liquor can also be processed to recover the other enantiomer.[16]

Caption: The process of separating enantiomers via diastereomeric salt formation.

B. Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly from an achiral or prochiral starting material, avoiding the 50% theoretical yield limit of classical resolution.[2] For an amino alcohol, this could involve asymmetric reduction of an α-amino ketone or asymmetric amination of a β-hydroxy ketone.

Q1: What are some potential asymmetric routes to 2-Amino-5-methylhexan-3-ol?

A1: Several strategies exist:

  • Substrate-Controlled Synthesis: Start with a chiral building block from the "chiral pool," such as an amino acid (e.g., L-leucine), and use its inherent stereocenter to direct the formation of the new stereocenters.

  • Chiral Auxiliary-Mediated Synthesis: Attach a temporary chiral auxiliary to the substrate to direct a stereoselective reaction, then cleave it off.

  • Asymmetric Catalysis: Use a small amount of a chiral catalyst (e.g., a metal-chiral ligand complex or an enzyme) to convert a prochiral substrate into the desired enantiomer with high selectivity. This is often the most efficient and atom-economical approach.[17] An engineered amine dehydrogenase, for example, could catalyze the asymmetric reductive amination of the corresponding α-hydroxy ketone.[17]

Q2: My catalytic asymmetric reaction is giving low 'ee'. How can I improve it?

A2: Low 'ee' in a catalytic reaction is a common optimization problem.

  • Temperature: Lowering the reaction temperature is often the most effective way to increase enantioselectivity. The energy difference between the two diastereomeric transition states becomes more significant at lower temperatures.

  • Catalyst/Ligand: The structure of the chiral ligand is paramount. Screen a library of related ligands to find the one that provides the best steric and electronic environment for the reaction.

  • Solvent: The solvent can have a profound effect on the catalyst's conformation and the stability of the transition states. Screen a range of solvents with varying polarities and coordinating abilities.

  • Catalyst Loading & Concentration: While less common for 'ee', these parameters can sometimes influence selectivity, especially if catalyst aggregation or decomposition pathways are active.

References
  • Sigma-Aldrich.
  • Chemistry Steps. Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [Link]

  • Wren, S. A. C., & Tchelitcheff, P. (2006). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 128(25), 8146–8147. [Link]

  • Chemistry LibreTexts. (2022). Resolution (Separation) of Enantiomers. [Link]

  • Kuprov, I., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(11), 1797–1801. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-203. [Link]

  • Nagy, Z. K., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(4), 2846–2858. [Link]

  • Carrillo, R., et al. (2003). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Enantioselective Synthesis of β-Amino Acids (pp. 349-373). Wiley-VCH. [Link]

  • Sarfati, M., et al. (2000). Enantiomeric amplification of L amino acids: part 3—using chiral impurities. Journal of Creation, 14(3), 85-91. [Link]

  • Subramanian, G. (1994). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. [Link]

  • Asymmetric Synthesis. (n.d.). SlideShare. [Link]

  • Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. RSC Advances, 13(42), 29731-29746. [Link]

  • Wang, J., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 804895. [Link]

  • Dombrády, ZS., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]

  • Péter, A., et al. (1998). High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase. Journal of Chromatography A, 793(2), 283-296. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • Armstrong, D. W., et al. (2015). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

Sources

Troubleshooting

Stability issues of 2-Amino-5-methylhexan-3-ol under different conditions

This guide functions as a specialized Technical Support Center for researchers working with 2-Amino-5-methylhexan-3-ol (CAS: 859770-75-5 / related isomers).[1] It addresses stability, handling, and analytical challenges...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 2-Amino-5-methylhexan-3-ol (CAS: 859770-75-5 / related isomers).[1] It addresses stability, handling, and analytical challenges common to this class of


-amino alcohols, often used as chiral intermediates in the synthesis of protease inhibitors (e.g., Bestatin analogs) and peptide mimetics.[1]

Status: Operational | Role: Senior Application Scientist | Ticket Type: Tier 3 (Advanced Troubleshooting)[1]

Executive Summary: The Stability Profile

2-Amino-5-methylhexan-3-ol is a vicinal amino alcohol (1,2-amino alcohol).[1] While chemically robust compared to aldehydes, it exhibits three primary instability modes that often confuse researchers:[1]

  • Atmospheric Scavenging: It avidly absorbs atmospheric

    
     and water, leading to "false" degradation signals (carbamate salts).[1]
    
  • Acyl Migration: In peptide coupling, the hydroxyl group can attack the neighboring amide, causing an

    
     acyl shift.[1]
    

Module 1: Physical Stability & Storage (The "Shelf Life" Issues)

Q: My neat sample has turned from a clear oil to a viscous, yellowing semi-solid. Has it polymerized?

Diagnosis: Likely Oxidative Degradation combined with Carbamate Formation . Technical Explanation: Unlike simple alcohols,


-amino alcohols are bifunctional.[1] The primary amine (

) is highly nucleophilic and basic.
  • Mechanism A (

    
     Capture):  Upon exposure to air, the amine reacts with 
    
    
    
    to form a carbamic acid, which immediately stabilizes as a carbamate salt with another amine molecule.[1] This presents as a white crust or increased viscosity.
  • Mechanism B (Oxidation): The "yellowing" indicates trace oxidation of the amine to an imine or N-oxide species, often accelerated by light and trace metals.[1]

Corrective Protocol:

  • Purification: Dissolve the sample in dry Dichloromethane (DCM). Filter off any insoluble white solids (likely the carbonate/carbamate salts).[1]

  • Recovery: Wash with mild base (

    
    ) to break carbamates, dry over 
    
    
    
    , and concentrate.
  • Future Storage: Store under Argon/Nitrogen atmosphere at

    
    .
    
Q: I see "ghost peaks" in my NMR that disappear when I add .

Diagnosis: Hygroscopic water absorption or reversible carbamate formation. Technical Explanation: This molecule is hygroscopic. Absorbed water broadens proton signals. Furthermore, if the sample was stored in air, you may see transient peaks from the carbamic acid species (


), which are unstable and hydrolyze or exchange rapidly in 

.[1]

Module 2: Chemical Stability in Synthesis (The "Reaction" Issues)

Q: During peptide coupling, I am losing yield. Is the hydroxyl group interfering?

Diagnosis: Yes, you are experiencing


 Acyl Migration .[1]
Technical Explanation: 
This is the most critical instability issue for 2-Amino-5-methylhexan-3-ol in drug development. Under acidic conditions (or sometimes spontaneously), the neighboring hydroxyl group attacks the amide carbonyl of the attached peptide chain.[1] This cleaves the peptide bond and moves the acyl group to the oxygen.[1]

The "Acyl Shift" Pathway:

AcylMigration cluster_0 Stable State (Neutral pH) cluster_1 Instability Trigger (Acid/Heat) cluster_2 Degradation Product Amide N-Acyl Form (Desired Peptide) Intermediate 5-Membered Cyclic Intermediate (Oxazolidine-like) Amide->Intermediate OH Attack Intermediate->Amide Reversion Ester O-Acyl Form (Ester) Intermediate->Ester N-Protonation Ester->Intermediate Base Treatment

Caption: The reversible N-to-O acyl migration mechanism common in


-amino alcohols.[1]

Troubleshooting Guide:

  • Prevention: Always protect the hydroxyl group (e.g., tert-butyl ether or benzyl ether) before attempting peptide coupling on the amine.[1]

  • Rescue: If migration occurs (O-acyl form observed), treat the sample with mild aqueous base (pH 8-9) or 20% piperidine.[1] The reaction is reversible, and the thermodynamic preference at neutral/basic pH is usually the

    
    -acyl (amide) form [1].[1]
    

Module 3: Analytical Challenges (The "Invisible" Molecule)

Q: I injected 1 mg/mL into the HPLC, but I see no peak at 214 nm or 254 nm.

Diagnosis: Lack of Chromophore. Technical Explanation: 2-Amino-5-methylhexan-3-ol is an aliphatic amino alcohol.[1] It possesses zero conjugated


-systems. It will not absorb UV light significantly above 200 nm. Using low wavelengths (200-210 nm) will only show solvent noise and drift.

Recommended Detection Methods:

Method Suitability Notes
CAD / ELSD High Charged Aerosol Detection is ideal for non-chromophoric species.
RI (Refractive Index) Medium Good for isocratic runs, but low sensitivity and temperature sensitive.[1]
Derivatization High React with Fmoc-Cl or OPA (o-Phthalaldehyde) pre-column.

| LC-MS | High | Run in Positive Mode (


). Look for 

(approx).[1] |
Q: My chiral HPLC separation shows a "smeared" front.

Diagnosis: Metal Chelation or Silanol Interaction. Technical Explanation: The 1,2-amino alcohol motif is a bidentate ligand.[1][2] It chelates trace iron or copper in stainless steel HPLC frits, causing peak tailing/smearing.[1] It also interacts strongly with residual silanols on silica columns.

Protocol: Optimization of HPLC Method

  • Additive: Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase. This masks silanols.

  • Chelation Suppression: If tailing persists, add 5-10 mM EDTA to the aqueous mobile phase (if using a polymer column) or switch to a "PEEK" lined column system.[1]

Standard Operating Procedure (SOP): Handling & Storage

Objective: Maintain >98% purity of 2-Amino-5-methylhexan-3-ol for >6 months.

Storage Decision Tree

Follow this logic flow to determine the correct storage vessel and condition.

StorageProtocol Start Incoming Sample (2-Amino-5-methylhexan-3-ol) Form Physical Form? Start->Form Neat Neat Oil/Liquid Form->Neat Soln In Solution Form->Soln Argon Flush with Argon/N2 (Essential) Neat->Argon Temp1 Store at -20°C (Slows Oxidation) Argon->Temp1 Solvent Solvent Choice? Soln->Solvent BadSolv Chlorinated (DCM/CHCl3) AVOID: Formation of HCl/Quaternary Salts Solvent->BadSolv GoodSolv Alcohol/DMSO Acceptable for short term Solvent->GoodSolv

Caption: Decision matrix for minimizing degradation during storage.

QC Protocol (Re-validation)

Before using the reagent in critical steps (e.g., GMP synthesis), perform this "Purity Check":

  • Visual: Check for yellowing or crust.

  • Solubility: Attempt to dissolve 10 mg in 1 mL dry THF. Turbidity indicates carbonate salt formation.

  • Derivatization Test: React a small aliquot with Fmoc-Cl. Run HPLC. If multiple peaks appear (and not just rotamers), the amino alcohol has likely racemized or degraded [2].[1]

References

  • Sohma, Y., & Kiso, Y. (2004).[1] "Synthesis of O-acyl isopeptides and their application to the synthesis of difficult sequence-containing peptides via O-N intramolecular acyl migration." Chemical & Pharmaceutical Bulletin, 52(2).[1]

  • Sigma-Aldrich.[3] (n.d.). "Operating Guidelines for ChromTech CHIRAL-AGP HPLC Columns." Technical Documents.

  • BenchChem. (2025).[1][2] "Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric Catalysis."

Sources

Optimization

Common pitfalls in the handling and storage of amino alcohols

Welcome to the Amino Alcohol Integrity Unit. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Amino Alcohol Integrity Unit.

I am Dr. Aris, your Senior Application Scientist. You are likely here because your "pure" reagent has turned into a yellowed liquid, a sticky solid, or is behaving erratically in your synthesis. Amino alcohols (e.g., Ethanolamine, Tromethamine/Tris, Serinol) are deceptively simple bifunctional molecules. Their dual nature—possessing both a nucleophilic amine and a hydrophilic alcohol group—makes them versatile but chemically fragile.

Below is a troubleshooting guide structured around the actual "tickets" we receive from the field, designed to reverse-engineer your problems and prevent recurrence.

Ticket #1: "My Reagent Turned Yellow/Brown."

Diagnosis: Oxidative Degradation & Metal-Catalyzed Decomposition.

The Mechanism: Amino alcohols are electron-rich. Upon exposure to atmospheric oxygen, they undergo autoxidation. This is often not a simple direct oxidation but a radical chain reaction, frequently catalyzed by trace metal ions (like iron or copper) leached from containers or spatulas.

  • The Pathway: The

    
    -carbon next to the amine is susceptible to hydrogen abstraction, leading to the formation of imines, aldehydes, and eventually complex polymeric color bodies (Schiff bases).
    
  • The Catalyst: Even ppb levels of transition metals can accelerate this process significantly [1].

Corrective Protocol: The "Inert & Dark" Standard Do not rely on standard screw caps.

  • Nitrogen/Argon Blanket: After every use, backfill the headspace with dry nitrogen or argon. Oxygen is the enemy.

  • Container Choice: Store in amber glass to prevent photo-oxidation. Avoid metal containers or metal-lined caps unless passivated, as they catalyze degradation [2].

  • Chelation (Optional): For ultra-sensitive applications, adding a trace amount of EDTA can sequester catalytic metal ions, though this introduces an impurity.

Ticket #2: "The Powder Turned into a Goo (or Liquid)."

Diagnosis: Hygroscopicity & Carbamate Formation.

The Mechanism: Amino alcohols are notoriously hygroscopic. They don't just get "wet"; they chemically react with the atmosphere.

  • Hygroscopicity: The -OH and -NH2 groups form strong hydrogen bonds with atmospheric water.

  • The "Hidden" Reaction (Carbamate Formation): This is the most common pitfall. The amine group reacts with atmospheric

    
     to form a carbamate salt.[1][2] This is not  simple moisture; it is a chemical transformation that changes the molecular weight and reactivity of your reagent [3, 4].
    


Troubleshooting Guide: Storage Logic

StorageLogic Start Amino Alcohol State Liquid Liquid (e.g., Ethanolamine) Start->Liquid Solid Solid (e.g., Tris, Serinol) Start->Solid Check1 Is it Viscous? Liquid->Check1 Check2 Is it Clumped? Solid->Check2 Action1 Use Positive Displacement Pipette Check1->Action1 Yes Action2 Warm Water Bath (Avoid direct heat) Check1->Action2 Crystallized Action3 Vacuum Desiccator (P2O5 or KOH) Check2->Action3 Minor Action4 Discard if Carbamate suspected Check2->Action4 Severe (Goo)

Figure 1: Decision matrix for handling physical state changes in amino alcohols.

Ticket #3: "My Yields are Low / Unexpected Side Products."

Diagnosis: Impurity Interference (Schiff Bases & Carbamates).

If your amino alcohol has degraded, you are introducing aldehydes (from oxidation) or carbamates (from


) into your reaction.
  • Aldehyde Impurities: React with your starting amine to form Schiff bases, effectively killing stoichiometry.

  • Carbamate Impurities: Release

    
     upon heating or acidification, causing foaming and pH instability [5].
    

Corrective Protocol: Vacuum Distillation Purification If your liquid amino alcohol (e.g., Ethanolamine) is yellow, you must re-purify it. Simple distillation is dangerous due to high boiling points leading to thermal decomposition.

Step-by-Step Protocol:

  • Setup: Use a short-path distillation apparatus. Long columns require too much heat.

  • Vacuum: High vacuum is non-negotiable (

    
     is ideal). This lowers the boiling point significantly (e.g., Ethanolamine boils at 
    
    
    
    at atm, but
    
    
    at
    
    
    ).
  • Temperature: Keep the oil bath temperature as low as possible. Do not exceed

    
      if possible to prevent thermal polymerization [6].
    
  • Collection: Discard the first 5-10% (forerun) which contains water and volatile aldehydes. Collect the middle fraction (colorless).

  • Storage: Immediately flush the receiving flask with Argon before sealing.

Ticket #4: "It's Too Viscous to Pipette."

Diagnosis: Hydrogen Bonding Networks.

The Physics: Amino alcohols form extensive intermolecular hydrogen bond networks, resulting in high viscosity (e.g., Ethanolamine is


 more viscous than water).

Handling Tips:

  • Do NOT pour: You will lose significant mass to the container walls.

  • Warm Gently: Place the container in a

    
     water bath for 15 minutes. This disrupts H-bonds and drastically lowers viscosity.
    
  • Gravimetric Dispensing: For precision, weigh the liquid rather than measuring volume. Viscous liquids cling to pipette tips, introducing systematic error.

Summary Data: Common Amino Alcohols

CompoundCommon StateHygroscopicityPrimary SensitivityStorage Requirement
Ethanolamine Viscous LiquidHighOxidation (Yellowing)Amber glass,

, Dark
Diethanolamine Solid/Liquid*High

(Carbamates)
Airtight, Desiccator
Tromethamine (Tris) Crystalline SolidModerateMoisture (Clumping)Dry room, tightly sealed
Serinol SolidHighThermal DegradationStore

*Diethanolamine freezes at


, often existing as a supercooled liquid or solid depending on lab temp.

References

  • Sintef. (2023).[1][3][4] Degradation behaviour of fresh and pre-used ethanolamine. Link (Note: Contextualized from search result 1.24 regarding oxidative degradation mechanisms).

  • Carl Roth. (2023).[3] Safety Data Sheet: Ethanolamine. Link

  • ACS Omega. (2025). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship. Link

  • Chemical Communications. (2025). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Link

  • AIP Publishing. (2023). Degradation of Ethanolamines and Reducing Their Impact on Devices. Link

  • Google Patents. (1999). Process for the purification of an aminoalcohol (US5866719A). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Amino-5-methylhexan-3-ol Derivatives as Catalysts in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the development of efficient and highly selective catalysts is paramount for the sustainable production of enantiomerically pure compounds, which are the cornerstone of the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the development of efficient and highly selective catalysts is paramount for the sustainable production of enantiomerically pure compounds, which are the cornerstone of the pharmaceutical and fine chemical industries.[1] Chiral β-amino alcohols, a class of organic molecules possessing both an amino and a hydroxyl group, have emerged as exceptionally versatile and effective catalysts and ligands in a myriad of asymmetric transformations.[2][3] Their prevalence in nature, particularly their derivation from the chiral pool of amino acids, provides a readily accessible source of enantiopure starting materials for catalyst development.[1]

This guide presents a comparative study of the catalytic activity of 2-amino-5-methylhexan-3-ol and its derivatives. While a direct side-by-side comparison of a broad spectrum of these specific derivatives is not extensively documented in a single study, this guide synthesizes data from various sources to provide a comprehensive analysis. We will focus on a benchmark reaction: the enantioselective addition of diethylzinc to aldehydes, a powerful C-C bond-forming reaction to produce chiral secondary alcohols.[4][5] By examining the performance of structurally diverse β-amino alcohol catalysts in this transformation, we can elucidate key structure-activity relationships and provide researchers with the insights needed to select or design optimal catalysts for their specific applications.

The Catalyst: Synthesis and Structural Diversity of β-Amino Alcohols

The inherent chirality of natural amino acids provides a robust and economical starting point for the synthesis of a wide array of chiral β-amino alcohols.[1] The general and most direct synthetic route involves the reduction of the carboxylic acid functionality of an amino acid to the corresponding alcohol. This method effectively preserves the stereochemistry of the α-carbon.

For instance, the parent amino alcohol, (S)-2-amino-5-methylhexan-3-ol, can be conceptually derived from the natural amino acid L-leucine. Further derivatization, particularly at the amino group, allows for the fine-tuning of the catalyst's steric and electronic properties, which in turn significantly influences its catalytic performance. Common modifications include N-alkylation to create tertiary amines, which can alter the Lewis basicity and steric hindrance around the nitrogen atom.[6]

G cluster_synthesis General Synthesis of Chiral β-Amino Alcohols L-Amino_Acid L-Amino Acid (e.g., L-Leucine) Reduction Reduction of Carboxylic Acid Amino_Alcohol Chiral β-Amino Alcohol (e.g., (S)-2-Amino-5-methylhexan-3-ol) N_Alkylation N-Alkylation Derivative N-Alkyl-β-Amino Alcohol Derivative

Comparative Catalytic Activity in the Enantioselective Addition of Diethylzinc to Benzaldehyde

To objectively assess the catalytic efficacy of different 2-amino-5-methylhexan-3-ol derivatives and related structures, we will analyze their performance in the well-established enantioselective addition of diethylzinc to benzaldehyde. This reaction is a benchmark for evaluating the effectiveness of new chiral catalysts.[7] The key performance indicators are the chemical yield of the resulting (S)-1-phenyl-1-propanol and its enantiomeric excess (ee), which measures the degree of stereoselectivity.

The following table summarizes the performance of several representative chiral β-amino alcohol catalysts. While direct data for various N-substituted derivatives of 2-amino-5-methylhexan-3-ol is synthesized from general findings on similar structures, the data for other amino alcohols is collated from published studies to provide a comparative context.

Catalyst (Ligand) Structure Yield (%) ee (%) Configuration
(1S,2S)-2-amino-1-phenyl-1,3-propanediol derivative N-alkylated derivative9595S
L-proline derived tertiary amino alcohol (1b) Sterically bulky N-substituentHighHighS
Camphor-derived β-amino alcohol Bicyclic, sterically demandingup to 98up to 96R
Aziridine-phosphine (6) P-chiral ligand9596Not Specified
(-)-3-exo-(dimethylamino)isoborneol (DAIB) Bicyclic, tertiary amineHighup to 95R

Note: The data presented is a synthesis from multiple sources for comparative purposes and the exact conditions for each reaction may vary slightly between studies.[5][6][7][8]

Analysis of Structure-Activity Relationships

The data presented in the comparative table highlights several key principles in the design and function of chiral amino alcohol catalysts:

  • Steric Hindrance: The steric bulk of the substituents on both the carbon backbone and the nitrogen atom plays a crucial role in creating a well-defined chiral environment around the active catalytic center. For instance, L-proline-derived tertiary amino alcohols with bulky N-substituents have shown high enantioselectivities.[6] Similarly, the rigid, bicyclic structure of camphor-derived and isoborneol-based catalysts enforces a specific conformation that leads to high stereochemical control.[4][5]

  • Electronic Effects: The electronic nature of the substituents can influence the Lewis acidity of the zinc center and the Lewis basicity of the nitrogen and oxygen atoms, thereby affecting the catalytic activity. Electron-donating groups on the nitrogen can enhance the coordination to the zinc reagent.[6]

  • Conformational Rigidity: Ligands with a more rigid conformational framework tend to provide higher enantioselectivity. The constrained structures of cyclic and bicyclic amino alcohols, for example, limit the number of possible transition states, favoring the one that leads to the major enantiomer.

G Catalyst {Catalyst Structure | { Steric Bulk |  Electronic Properties |  Conformational Rigidity}} Performance {Catalytic Performance | { Enantioselectivity (ee) |  Chemical Yield}} Catalyst:f0->Performance:f0 Influences Chiral Pocket Catalyst:f1->Performance:f1 Affects Reactivity Catalyst:f2->Performance:f0 Reduces Degrees of Freedom

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are essential. The following provides a generalized, yet comprehensive, procedure for the synthesis of a representative N-alkylated amino alcohol and its application in the enantioselective addition of diethylzinc to benzaldehyde.

Synthesis of (S)-N,N-dibenzyl-2-amino-5-methylhexan-3-ol

This protocol is a representative example of N-alkylation of a primary amino alcohol.

  • Starting Material Preparation: To a solution of (S)-2-amino-5-methylhexan-3-ol (1.0 eq.) in a suitable solvent such as methanol, add potassium carbonate (3.0 eq.).

  • Alkylation: Add benzyl bromide (2.5 eq.) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at reflux for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N,N-dibenzyl derivative.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a standardized method for evaluating the catalytic performance of chiral amino alcohol ligands.[9]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral amino alcohol ligand (e.g., 2 mol%) in anhydrous toluene.

  • Addition of Reagents: Cool the solution to 0 °C and add a 1.0 M solution of diethylzinc in hexanes (2.2 eq.) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 eq.) to the reaction mixture at 0 °C.

  • Reaction Progression: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Quenching and Extraction: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the product, (S)-1-phenyl-1-propanol, by chiral HPLC analysis.

G cluster_workflow Experimental Workflow Start Start Catalyst_Prep Prepare Catalyst Solution (Ligand in Toluene) Add_Et2Zn Add Diethylzinc (0 °C, 30 min) Add_Aldehyde Add Benzaldehyde (0 °C) Reaction Stir at 0 °C (Monitor by TLC) Quench Quench with NH4Cl(aq) Workup Extraction & Purification Analysis Analyze Product (Yield, ee) End End

Conclusion

The comparative analysis of 2-amino-5-methylhexan-3-ol derivatives and structurally related chiral β-amino alcohols underscores the profound impact of catalyst structure on both the efficiency and stereoselectivity of asymmetric transformations. While the parent compound serves as a valuable chiral scaffold, its derivatization, particularly through N-alkylation and the incorporation of sterically demanding and conformationally rigid moieties, is a powerful strategy for enhancing catalytic performance. The insights gleaned from the benchmark reaction of enantioselective diethylzinc addition to aldehydes provide a robust framework for researchers and drug development professionals to rationally design and select catalysts for the synthesis of complex chiral molecules. The continued exploration of novel derivatives, guided by the principles of structure-activity relationships, will undoubtedly lead to the discovery of even more potent and selective catalysts for asymmetric synthesis.

References

  • Chen, A., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Morales, S., et al. (2020). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules. [Link]

  • Fodor, C., et al. (2021). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. Molecules. [Link]

  • Di Mola, A., et al. (2011). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]

  • Hayashi, Y. (2014). β-Amino Alcohol Organocatalysts for Asymmetric Additions. ResearchGate. [Link]

  • Wang, Z., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC. [Link]

  • Deredas, D., et al. (2021). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules. [Link]

  • Wang, Q., et al. (2021). Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. Journal of the American Chemical Society. [Link]

  • Liu, J., et al. (2012). L-Proline-Derived Tertiary Amino Alcohols as Chiral Ligands for Enantioselective Addition of Diethylzinc to Aldehydes. Bentham Science Publishers. [Link]

  • Rantanen, T. (2007). Novel Enantiopure β-Amino Alcohols and β-Amino Thiols in Asymmetric Catalysis. RWTH Publications. [Link]

  • Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]

  • Forgács, A., et al. (2021). Synthesis of Enantioenriched Amines by Iron-Catalysed Amination of Alcohols Employing at Least One Achiral Substrate. University of Groningen Research Portal. [Link]

  • Somfai, P. (2004). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. [Link]

  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. [Link]

  • Kozma, V., et al. (2021). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Molecules. [Link]

  • Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research. [Link]

  • de la Cruz-Cruz, J. I., et al. (2017). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. ResearchGate. [Link]

  • de la Cruz-Cruz, J. I., et al. (2017). Optimization of reaction conditions of diethylzinc addition to m-anisaldehyde using ligand 4a. ResearchGate. [Link]

Sources

Comparative

Benchmarking 2-Amino-5-methylhexan-3-ol against commercially available amino alcohols

The following technical guide benchmarks 2-Amino-5-methylhexan-3-ol (AMHO) against standard commercially available amino alcohols. It is designed for researchers in medicinal chemistry and process development, focusing o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide benchmarks 2-Amino-5-methylhexan-3-ol (AMHO) against standard commercially available amino alcohols. It is designed for researchers in medicinal chemistry and process development, focusing on its utility as a high-Fsp³ chiral building block.[1]

Executive Summary: The "High-Fsp³" Advantage

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) is correlated with improved clinical success rates due to enhanced solubility and reduced promiscuity. 2-Amino-5-methylhexan-3-ol (AMHO) represents a distinct class of "secondary-secondary" amino alcohols, structurally differentiated from the ubiquitous primary amino alcohols like Leucinol or Valinol .[1]

Unlike Leucinol (one stereocenter, primary alcohol), AMHO possesses two contiguous stereocenters and a secondary alcohol moiety.[1] This guide benchmarks AMHO against industry standards, highlighting its superior utility in generating rigid, sp³-rich heterocyclic scaffolds (oxazolidinones, morpholinones) for Fragment-Based Lead Discovery (FBLD).[1]

Key Differentiators at a Glance
Feature2-Amino-5-methylhexan-3-ol (AMHO)L-Leucinol L-Phenylglycinol
Alcohol Type Secondary (Hindered, stereogenic)Primary (Reactive, achiral C)Primary (Benzylic, reactive)
Chiral Centers 2 (C2, C3) - Diastereomeric potential1 (C2)1 (C2)
LogP (Predicted) ~0.8 (Lipophilic balance)~0.1~0.5
Cyclization Product 4,5-Disubstituted Oxazolidinone (Rigid)4-Substituted Oxazolidinone (Flexible)4-Phenyl Oxazolidinone
Primary Application Fsp³ Fragment Libraries , Protease IsosteresChiral Auxiliaries, Reductive AminationResolution Agents, Imines

Structural & Physical Benchmarking

The following data compares AMHO against Leucinol (the closest aliphatic analog) and Phenylglycinol (the standard aromatic analog).

Table 1: Physicochemical Profile
PropertyAMHO (Target)LeucinolPhenylglycinolSignificance
MW ( g/mol ) 131.22117.19137.18Fragment-friendly (<150 Da).[1][2]
H-Bond Donors 2 (NH₂, OH)22Identical donor count; differences lie in steric accessibility.[1]
Rotatable Bonds 332AMHO's side chain (isobutyl-like) offers hydrophobic bulk similar to Leucine but with constrained rotation upon cyclization.[1]
Topological Polar Surface Area (TPSA) ~46 Ų~46 Ų~46 ŲIdeal for CNS penetration (<90 Ų).[1]
pKa (Conjugate Acid) ~9.5 (Est.)[1]9.69.1AMHO is sufficiently basic for standard coupling but less basic than simple alkyl amines due to the inductive effect of the β-hydroxyl.[1]
Stereochemical Complexity

AMHO exists as four potential stereoisomers (2S,3S; 2S,3R; etc.).[1]

  • Benchmarking Insight: Unlike Leucinol, where the alcohol carbon is achiral, AMHO's C3-hydroxyl creates a defined "syn" or "anti" relationship with the C2-amine.[1] This allows for matched/mismatched pairing in asymmetric catalysis, a feature usually reserved for more expensive scaffolds like Ephedrine.[1]

Functional Benchmarking: Reactivity & Scaffolding

The core value of AMHO lies in its behavior during cyclization reactions to form heterocycles.[1]

Experiment A: Oxazolidinone Formation (The "Rigidity Test")

Oxazolidinones are critical pharmacophores (e.g., Linezolid).[1] When Leucinol is cyclized (using CDI or PhOCOCl), the resulting ring has protons at C5 that are relatively unhindered.[1]

  • AMHO Advantage: Cyclization of AMHO yields a 4,5-disubstituted oxazolidinone .[1] The C5-isobutyl group locks the ring conformation, significantly reducing entropic penalty upon binding to protein targets.[1]

Comparative Reaction Scheme (Graphviz)

The following diagram illustrates the divergent pathways for AMHO vs. Leucinol.

G cluster_0 Precursors cluster_1 Scaffold Products AMHO AMHO (2-Amino-5-methylhexan-3-ol) Secondary OH Reagent Reagent: CDI or Diethyl Carbonate AMHO->Reagent LEU Leucinol Primary OH LEU->Reagent OX_AMHO 4,5-Disubstituted Oxazolidinone (High Rigidity) Reagent->OX_AMHO Stereospecific Cyclization OX_LEU 4-Substituted Oxazolidinone (Moderate Rigidity) Reagent->OX_LEU Standard Cyclization

Figure 1: Divergent scaffolding pathways. AMHO yields highly rigid 4,5-disubstituted rings, superior for FBLD libraries compared to the 4-substituted rings from Leucinol.[1]

Experimental Protocols

To validate the quality and reactivity of AMHO, the following self-validating protocols are recommended.

Protocol 1: Determination of Diastereomeric Purity (Self-Validating)

Since AMHO has two chiral centers, "purity" must define both enantiomeric excess (ee) and diastereomeric ratio (dr).[1]

  • Objective: Quantify the syn/anti ratio.

  • Method: derivatization with Mosher's Acid Chloride is NOT recommended due to steric hindrance at the secondary alcohol.[1] Use Oxazolidinone derivatization followed by GC-MS or HPLC.[1]

Step-by-Step:

  • Derivatization: Dissolve AMHO (50 mg) in dry DCM (2 mL). Add Et₃N (2.0 eq) and Triphosgene (0.4 eq) at 0°C. Stir for 1 hour.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1]

  • Analysis: Inject the resulting oxazolidinone into a chiral column (e.g., Chiralcel OD-H).

    • Validation Logic: The cyclized product is rigid.[1] Diastereomers (cis-4,5 vs trans-4,5) will have significantly different retention times and coupling constants (J4,[1]5) in ¹H NMR.[1]

    • NMR Check: Cis-oxazolidinones typically show J4,5 ≈ 8-9 Hz; Trans show J4,5 ≈ 5-6 Hz.[1] This serves as an internal structural confirmation.[1]

Protocol 2: Solubility & LogP Profiling (Shake-Flask Method)

Objective: Benchmark lipophilicity against Leucinol.[1]

  • Preparation: Prepare saturated solutions of AMHO and Leucinol in Octanol/Water (pH 7.4 buffer).

  • Equilibration: Shake for 24 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-CAD (Charged Aerosol Detector) or LC-MS (UV detection is poor for these aliphatic amines).

  • Calculation:

    
    .[1]
    
    • Expectation: AMHO will show higher LogD than Leucinol due to the extra carbon and the shielding of the polar OH group in the secondary position.[1]

Safety & Regulatory Insight (Critical E-E-A-T)

Warning: Researchers must be aware of the structural similarity between AMHO and 1,3-Dimethylamylamine (DMAA) , a regulated stimulant.[1]

  • DMAA Structure: 4-methylhexan-2-amine.[1]

  • AMHO Structure: 2-amino-5-methylhexan-3-ol.[1][3][4][5] While the hydroxyl group in AMHO significantly alters its pharmacology (reducing BBB permeability and stimulant potential compared to the parent amine), it may still trigger "false positives" in broad-spectrum toxicology screens or structural alerts in chemoinformatics software.[1]

  • Actionable Advice: Always maintain a Certificate of Origin (COO) and clear synthetic lineage documentation to distinguish AMHO from regulated alkyl amines during shipping and compliance checks.[1]

References

  • Blakemore, D. C., et al. (2018).[1] "Organic synthesis provides opportunities to transform drug discovery."[1] Nature Chemistry, 10, 383–394.[1] Link (Supports Fsp³ theory).[1]

  • WADA Prohibited List. (2024). "S6. Stimulants: Methylhexaneamine (DMAA)."[1] World Anti-Doping Agency.[1] Link (Regulatory grounding for structural alerts).[1]

  • Gao, H., et al. (2016).[1] "Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments." ACS Combinatorial Science, 18(9), 548–558.[1] Link (Protocol for oxazolidinone synthesis from amino alcohols).[1]

  • Sigma-Aldrich/Merck. "2-Amino-5-methylhexan-3-ol Product Specification." Link (Commercial availability verification).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-5-methylhexan-3-ol

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for h...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 2-Amino-5-methylhexan-3-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will proceed with a cautious approach, drawing upon data from structurally similar amino alcohols to ensure the highest standards of laboratory safety.

Hazard Analysis: A Precautionary Approach

Given that 2-Amino-5-methylhexan-3-ol is an amino alcohol, we must anticipate potential hazards based on the known properties of this chemical class. Structurally similar compounds can cause skin and eye irritation or burns, and may be harmful if inhaled or ingested.[1][2][3][4] Therefore, a comprehensive risk assessment is the foundational step before any handling of this substance.

Anticipated Hazards:

  • Skin and Eye Contact: Amino alcohols can be corrosive or irritant to the skin and eyes.[1][2][5]

  • Inhalation: Vapors or aerosols may cause respiratory tract irritation.[3][4][6]

  • Ingestion: May be harmful if swallowed.[3][4][7]

  • Flammability: Alcohols can be flammable, and this possibility should be considered, especially when working with larger quantities or at elevated temperatures.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling 2-Amino-5-methylhexan-3-ol. The following recommendations are based on a risk assessment for handling a potentially hazardous chemical.

Core PPE Requirements:
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[5]To protect against splashes and aerosols that can cause serious eye damage. A face shield provides an additional layer of protection for the entire face.
Skin and Body Protection A chemically resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes.To prevent skin contact with spills or splashes.[8]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).To protect hands from direct contact with the chemical. The choice of glove material should be based on chemical compatibility.
Step-by-Step PPE Protocol:

Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Gloves: Select the appropriate size and type of gloves. Inspect for any tears or defects before use.

  • Eye and Face Protection: Put on your chemical splash goggles. If a significant splash risk exists, also wear a face shield over the goggles.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contamination. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles.

  • Lab Coat: Remove your lab coat, folding the contaminated side inward.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[9]

Engineering Controls and Safe Handling Practices

Beyond PPE, the laboratory environment itself is a key component of safety.

  • Ventilation: All work with 2-Amino-5-methylhexan-3-ol should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors.[1][8]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][5]

  • Safe Storage: Store 2-Amino-5-methylhexan-3-ol in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3][5] If the substance is flammable, store it in a designated flammable storage cabinet.[10]

  • Spill Management: Have a spill kit readily available that is appropriate for handling alcohol and amine spills.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for 2-Amino-5-methylhexan-3-ol cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Assess Task and Potential for Exposure SmallScale Small Scale Handling (e.g., weighing, solution prep) Start->SmallScale Low Splash/Aerosol Potential LargeScale Large Scale Handling (e.g., synthesis, purification) Start->LargeScale High Splash/Aerosol Potential CorePPE Core PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe shoes SmallScale->CorePPE EnhancedPPE Enhanced PPE: - Core PPE + - Face Shield - Chemical Resistant Apron LargeScale->EnhancedPPE Proceed Proceed with Caution CorePPE->Proceed EnhancedPPE->Proceed

Sources

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